3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-8-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
Description
This compound is a purine-dione derivative featuring a complex heterocyclic scaffold. Its structure includes:
- Imidazo[1,2-g]purine-2,4-dione core: A fused bicyclic system common in kinase inhibitors and adenosine receptor antagonists .
- Substituents:
- 3-position: A 2-chloro-6-fluorophenylmethyl group, introducing electron-withdrawing halogen atoms that may enhance receptor binding or metabolic stability.
- 8-position: A 2-(morpholin-4-yl)ethyl chain, which likely improves solubility due to the morpholine moiety’s polarity.
- 1- and 7-positions: Methyl groups, reducing steric hindrance and modulating electronic effects .
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with bioactive purine derivatives targeting enzymes or receptors involved in inflammation, cancer, or neurological disorders.
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-4,7-dimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClFN6O3/c1-14-12-29-18-19(25-21(29)28(14)7-6-27-8-10-33-11-9-27)26(2)22(32)30(20(18)31)13-15-16(23)4-3-5-17(15)24/h3-5,12H,6-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTKLZNPKXUBOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCN4CCOCC4)N(C(=O)N(C3=O)CC5=C(C=CC=C5Cl)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClFN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
3-[(2-Fluorophenyl)methyl]-1,7-dimethyl-8-[2-(morpholin-4-yl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (RN 903194-30-9)
- Key Differences: The phenylmethyl group at the 3-position is substituted with a single 2-fluoro atom instead of 2-chloro-6-fluoro.
- Shared Features : Morpholinylethyl chain and methyl groups at positions 1 and 7, suggesting similar solubility and pharmacokinetic profiles.
8-Ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (RN 879442-23-6)
- Key Differences :
- Shared Features : Methyl groups at positions 1 and 7, retaining minimal steric effects.
Compounds with Related Substituent Patterns
Imidazo[1,2-a]pyridine Derivatives (e.g., Cpd 42, Cpd 32)
- Core Structure : Imidazo[1,2-a]pyridine (vs. purine-dione in the target compound) .
- Substituents :
- Cpd 42 : 4-Chlorophenyl and difluorophenyl groups.
- Cpd 32 : 4-Chlorophenyl and 6-fluorophenyl groups.
- Impact : While halogenated aryl groups are shared, the absence of the purine-dione core likely shifts target specificity (e.g., toward kinase or GPCR pathways common to imidazo[1,2-a]pyridines) .
Tetrahydroimidazo[1,2-a]pyridine Derivatives (e.g., Compound 1l)
- Core Structure: Tetrahydroimidazo[1,2-a]pyridine with nitrophenyl and cyano groups .
Substituent-Driven Pharmacological Implications
Critical Analysis of Structural Modifications
- Halogenation: The 2-chloro-6-fluoro substitution in the target compound likely enhances binding to hydrophobic pockets compared to mono-halogenated analogues (e.g., RN 903194-30-9) .
- Morpholinylethyl Chain : This group’s basic nitrogen may improve solubility and membrane permeability, contrasting with alkyl chains (e.g., RN 879442-23-6) .
- Core Heterocycle : Purine-dione derivatives typically exhibit higher specificity for purine-binding targets (e.g., kinases) than imidazo[1,2-a]pyridines, which often target ion channels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
